molecular formula C23H23N3OS B11101342 6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3'-bipyridine-5-carbonitrile

6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3'-bipyridine-5-carbonitrile

Cat. No.: B11101342
M. Wt: 389.5 g/mol
InChI Key: RRELDCZNWXJLLG-UHFFFAOYSA-N
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Description

6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a bipyridine core with an adamantyl group attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile typically involves multiple steps, starting with the preparation of the bipyridine core and subsequent functionalization. One common method involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a thioether linkage. This step often involves the reaction of an adamantyl halide with a thiol derivative of the bipyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The bipyridine core can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3’-bipyridine-5-carbonitrile is unique due to its combination of an adamantyl group and a bipyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H23N3OS/c24-12-18-3-4-20(19-2-1-5-25-13-19)26-22(18)28-14-21(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h1-5,13,15-17H,6-11,14H2

InChI Key

RRELDCZNWXJLLG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C=CC(=N4)C5=CN=CC=C5)C#N

Origin of Product

United States

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